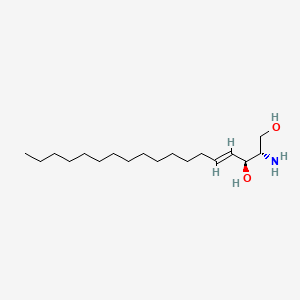

L-threo-Sphingosine

Übersicht

Beschreibung

L-threo-Sphingosine, also known as safingol, is a synthetic sphingoid base that serves as an inhibitor of sphingosine kinase. This compound is structurally similar to naturally occurring sphingosine but differs in its stereochemistry. This compound has garnered significant attention in scientific research due to its potential therapeutic applications, particularly in cancer treatment.

Vorbereitungsmethoden

Synthetic Routes and Reaction Conditions

The synthesis of L-threo-Sphingosine typically involves enantioselective methods to ensure the correct stereochemistry. One common approach is the Sharpless kinetic resolution followed by tethered aminohydroxylation. This method allows for the efficient and practical synthesis of this compound with high enantioselectivity .

Industrial Production Methods

Industrial production of this compound may involve similar synthetic routes but on a larger scale. The key steps include the preparation of trans-oxazoline intermediates and intermolecular olefin cross metathesis . These methods ensure the production of this compound with high purity and yield.

Analyse Chemischer Reaktionen

Types of Reactions

L-threo-Sphingosine undergoes various chemical reactions, including oxidation, reduction, and substitution. These reactions are essential for modifying the compound for different applications.

Common Reagents and Conditions

Oxidation: Common oxidizing agents include hydrogen peroxide and potassium permanganate.

Reduction: Reducing agents such as sodium borohydride and lithium aluminum hydride are often used.

Substitution: Nucleophilic substitution reactions can be carried out using reagents like sodium azide and alkyl halides.

Major Products Formed

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation of this compound can lead to the formation of sphingosine-1-phosphate, a bioactive lipid involved in various cellular processes .

Wissenschaftliche Forschungsanwendungen

Cancer Research and Therapeutics

L-threo-Sphingosine has been extensively studied for its role in cancer biology, particularly due to its ability to modulate cell signaling pathways involved in cell survival and apoptosis.

- Autophagy Induction : Research indicates that this compound induces autophagy in solid tumor cells by inhibiting protein kinase C (PKC) and phosphoinositide 3-kinase (PI3K) pathways. This mechanism was demonstrated through various assays, including electron microscopy and immunoblotting, which confirmed that safingol prompts cell death characterized by autophagic features rather than traditional apoptosis .

- Inhibition of Tumor Growth : Studies have shown that this compound can inhibit the growth of various cancer cell lines by inducing ceramide generation and affecting sphingolipid metabolism. This highlights its potential as a therapeutic agent in oncology, especially for tumors resistant to conventional therapies .

- Sphingolipidomic Profiling : Recent analyses of serum sphingolipids in patients with hepatocellular carcinoma (HCC) revealed significant upregulation of this compound among other sphingolipids. This suggests its potential as a biomarker for HCC diagnosis and prognosis, reflecting changes in sphingolipid metabolism associated with cancer progression .

Neuroprotection

This compound has been investigated for its neuroprotective properties, particularly in models of neurodegenerative diseases.

- Role in Myelination : The compound has been implicated in the synthesis and function of sphingolipids that are crucial for myelination processes. Defects in sphingolipid metabolism can lead to neurological decline, making this compound a candidate for studies aimed at understanding myelin-related disorders .

- Protective Mechanisms Against Neurotoxicity : Research indicates that this compound may protect neuronal cells from oxidative stress and excitotoxicity, which are common features in neurodegenerative diseases. Its ability to modulate cellular signaling pathways could provide insights into therapeutic strategies for conditions like multiple sclerosis and Alzheimer's disease.

Stereochemical Analysis

The stereochemistry of sphingolipids is critical for their biological activity. This compound serves as an important model compound for analytical techniques aimed at differentiating between stereoisomers.

- Vibrational Circular Dichroism (VCD) : A novel application of VCD has been developed for the stereochemical analysis of sphingosines, including this compound. This technique allows researchers to distinguish between different stereoisomers based on their unique vibrational spectra, thus facilitating the study of their biological activities .

Data Table: Summary of Applications

Wirkmechanismus

L-threo-Sphingosine exerts its effects primarily by inhibiting sphingosine kinase, an enzyme responsible for the phosphorylation of sphingosine to sphingosine-1-phosphate. This inhibition disrupts the balance of sphingolipid mediators, leading to increased levels of ceramide and decreased levels of sphingosine-1-phosphate. The resulting changes in lipid signaling pathways can induce apoptosis and inhibit cell proliferation .

Vergleich Mit ähnlichen Verbindungen

Similar Compounds

D-erythro-Sphingosine: The naturally occurring stereoisomer of sphingosine.

L-threo-Sphinganine: Another synthetic sphingoid base with similar inhibitory effects on sphingosine kinase.

Uniqueness

L-threo-Sphingosine is unique due to its specific stereochemistry, which allows it to effectively inhibit sphingosine kinase and modulate sphingolipid signaling pathways. This makes it a valuable compound in both research and therapeutic applications .

Biologische Aktivität

L-threo-Sphingosine is a sphingolipid that has garnered significant attention in biomedical research due to its diverse biological activities, particularly in apoptosis, cancer treatment, and neuroprotection. This article provides a comprehensive overview of the biological activity of this compound, supported by data tables, case studies, and detailed research findings.

Overview of this compound

This compound is one of the stereoisomers of sphingosine, a key component of sphingolipids that play critical roles in cell signaling and membrane structure. Sphingosine can be phosphorylated to form sphingosine-1-phosphate (S1P), a potent signaling molecule involved in various physiological processes including cell proliferation, survival, and apoptosis.

1. Induction of Apoptosis:

this compound has been shown to induce apoptosis in various cancer cell lines. For instance, studies on rhabdomyosarcoma cell lines demonstrated that exposure to this compound resulted in significant apoptotic activity through the activation of Bax, leading to mitochondrial cytochrome c release and subsequent caspase activation .

2. Inhibition of Sphingosine Kinase:

Inhibition of sphingosine kinase (SphK) by this compound alters the balance between pro-apoptotic ceramide and anti-apoptotic S1P. This shift is crucial in determining cell fate under stress conditions such as chemotherapy .

3. Neuroprotective Effects:

Research indicates that this compound exhibits neuroprotective properties by modulating pathways involved in neurodegenerative diseases. It has been observed to prevent neuronal death in models of Alzheimer's disease by altering sphingolipid metabolism .

Case Studies

Case Study 1: Rhabdomyosarcoma

A study investigated the effects of this compound on rhabdomyosarcoma cells, revealing that it induced apoptosis via mitochondrial pathways independent of ceramide metabolism. The study highlighted the importance of stereospecificity in sphingolipid-induced apoptosis .

Case Study 2: Prostate Cancer

In prostate cancer models, the inhibition of SphK1 using this compound enhanced the efficacy of chemotherapeutic agents like docetaxel. This was attributed to an increased ceramide/S1P ratio, promoting apoptosis in cancer cells resistant to treatment .

Data Tables

Research Findings

Recent studies have elucidated various pathways through which this compound exerts its biological effects:

- Apoptosis Pathway: Activation of Bax leads to mitochondrial dysfunction and caspase activation.

- Sphingolipid Rheostat: The balance between ceramide and S1P is critical for determining cell survival or death.

- Neuroprotective Mechanisms: Modulation of sphingolipid metabolism can mitigate neurodegenerative processes.

Eigenschaften

IUPAC Name |

(E,2S,3S)-2-aminooctadec-4-ene-1,3-diol | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C18H37NO2/c1-2-3-4-5-6-7-8-9-10-11-12-13-14-15-18(21)17(19)16-20/h14-15,17-18,20-21H,2-13,16,19H2,1H3/b15-14+/t17-,18-/m0/s1 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

WWUZIQQURGPMPG-DNWQSSKHSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CCCCCCCCCCCCCC=CC(C(CO)N)O | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Isomeric SMILES |

CCCCCCCCCCCCC/C=C/[C@@H]([C@H](CO)N)O | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C18H37NO2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

299.5 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

25695-95-8 | |

| Record name | Threo-sphingosine, (-)- | |

| Source | ChemIDplus | |

| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0025695958 | |

| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |

| Record name | THREO-SPHINGOSINE, (-)- | |

| Source | FDA Global Substance Registration System (GSRS) | |

| URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/AQ8E26TZ1N | |

| Description | The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions. | |

| Explanation | Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required. | |

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten

Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.